Triphenyltin 3,5-diisopropylsalicylate
Description
Triphenyltin 3,5-diisopropylsalicylate is an organotin compound where a tin (Sn) atom is coordinated to three phenyl groups and a 3,5-diisopropylsalicylate ligand. This compound has been studied for its antitumor activity, particularly against L1210 leukemia in murine models, where it demonstrated significant efficacy in vivo . Its mechanism of action is hypothesized to involve interactions with cellular biomolecules, though its lipophilic nature (due to the triphenyltin moiety and bulky isopropyl groups) may influence its bioavailability and tissue distribution.
Propriétés
Numéro CAS |
143716-16-9 |
|---|---|
Formule moléculaire |
C31H32O3Sn |
Poids moléculaire |
571.3 g/mol |
Nom IUPAC |
2-carboxy-4,6-di(propan-2-yl)phenolate;triphenylstannanylium |
InChI |
InChI=1S/C13H18O3.3C6H5.Sn/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;3*1-2-4-6-5-3-1;/h5-8,14H,1-4H3,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
SZGSZYHIADMUDS-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C(C)C |
SMILES isomérique |
CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
TPT-DPS triphenyltin 3,5-diisopropylsalicylate |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenyltin 3,5-diisopropylsalicylate typically involves the reaction of triphenyltin hydroxide with 3,5-diisopropylsalicylic acid. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:
(C6H5)3SnOH+C13H18O3→(C6H5)3SnO2C13H18+H2O
Industrial Production Methods
In industrial settings, the production of triphenyltin 3,5-diisopropylsalicylate may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled temperature and pressure conditions are common practices in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyltin 3,5-diisopropylsalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.
Reduction: Reduction reactions can convert the compound to triphenyltin hydride.
Substitution: The salicylate group can be substituted with other ligands, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of halides or other nucleophiles.
Major Products Formed
Oxidation: Triphenyltin oxide derivatives.
Reduction: Triphenyltin hydride.
Substitution: Various organotin compounds with different ligands.
Applications De Recherche Scientifique
Triphenyltin 3,5-diisopropylsalicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and as a potential biocide.
Medicine: Investigated for its antitumor and antimicrobial properties.
Industry: Utilized in the production of materials with specific properties, such as antifouling coatings.
Mécanisme D'action
The mechanism of action of triphenyltin 3,5-diisopropylsalicylate involves its interaction with cellular proteins and enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. It is known to affect the mitochondrial function, leading to the production of reactive oxygen species and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
a. Bis(di-n-butyl-(s)-2-pyrrolidone-5-carboxylato)tin Oxide
- Structure : Features a tin atom bonded to two di-n-butyl groups and a pyrrolidone-carboxylate ligand.
- Activity : Exhibits antitumor activity against L1210 leukemia but with differing toxicity profiles compared to triphenyltin 3,5-diisopropylsalicylate. Acute toxicity studies suggest that triphenyltin derivatives may have higher systemic toxicity due to enhanced lipophilicity .
- Coordination Chemistry : ¹¹⁹Sn NMR data indicate that triphenyltin carboxylates (δ = -40 to -120 ppm) typically adopt tetrahedral coordination, whereas di-n-butyltin analogs may form five-coordinate structures, influencing reactivity .
b. Di-n-butyltin Bis(3-amino-4-methylbenzoate)
- Structure: Tin center coordinated to two n-butyl groups and two 3-amino-4-methylbenzoate ligands.
- Activity: While active against L1210 leukemia, its efficacy is lower than triphenyltin 3,5-diisopropylsalicylate in vivo, possibly due to reduced membrane permeability from the polar amino group .
2.2. Metal Complexes with 3,5-Diisopropylsalicylate (3,5-DIPS) Ligand
The 3,5-DIPS ligand is versatile, forming complexes with metals such as copper, manganese, and zinc. These complexes exhibit diverse pharmacological activities distinct from tin-based derivatives.
a. Dicopper(II) Tetrakis(3,5-DIPS) [Cu(II)₂(3,5-DIPS)₄]
- Structure : Binuclear copper complex with four 3,5-DIPS ligands.
- Activity : Demonstrates radioprotective effects by enhancing survival in γ-irradiated mice. It also stimulates hematopoiesis, aiding recovery of bone marrow cells post-irradiation .
- Key Difference : Unlike triphenyltin 3,5-diisopropylsalicylate, copper complexes show negligible antitumor activity but excel in modulating oxidative stress pathways (e.g., superoxide dismutase mimicry) .
b. Manganese(II) Bis(3,5-DIPS) [Mn(II)(3,5-DIPS)]
- Structure: Mononuclear manganese complex with two 3,5-DIPS ligands.
- It also enhances post-irradiation recovery .
- Toxicity: Manganese complexes generally exhibit lower acute toxicity compared to organotin compounds .
c. Zinc(II) 3,5-DIPS Complexes [Zn(II)(3,5-DIPS)₂]
- Structure : Zinc coordinated to two 3,5-DIPS ligands.
2.3. Ternary Copper Complexes with Phenanthroline Ligands
Bis(3,5-DIPS)(2,9-dimethylphenanthroline)copper(II)
- Structure : Copper center with two 3,5-DIPS ligands and a planar phenanthroline ligand.
- Activity : Displays cytotoxicity comparable to cisplatin, likely due to DNA intercalation facilitated by the phenanthroline moiety. This contrasts with triphenyltin 3,5-diisopropylsalicylate, which lacks intercalative ligands .
2.4. Calcium(II) 3,5-DIPS Complexes
Calcium(II)₃(3,5-DIPS)₆(H₂O)₆
- Structure : Polynuclear calcium complex with six 3,5-DIPS ligands and water molecules.
- Activity : Modulates calmodulin activity, reducing thrombin-induced P-selectin expression. Highlights the ligand’s ability to influence calcium-dependent signaling, a mechanism absent in tin derivatives .
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Lipophilicity and Transport : Triphenyltin 3,5-diisopropylsalicylate’s lipophilicity may limit its solubility but enhance cellular uptake. In contrast, copper and manganese 3,5-DIPS complexes form stable ternary complexes with human serum albumin (HSA), improving systemic distribution .
- Toxicity: Organotin compounds generally exhibit higher toxicity due to their ability to disrupt mitochondrial function and membrane integrity. Copper and manganese complexes, however, leverage redox activity for therapeutic effects (e.g., ROS scavenging) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
